molecular formula C17H11BrN2O5 B3589431 4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid

4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid

Cat. No.: B3589431
M. Wt: 403.2 g/mol
InChI Key: YSWNUKQBWUAHOX-UHFFFAOYSA-N
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Description

4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid is a complex organic compound with the molecular formula C15H10BrNO5. This compound is characterized by the presence of a brominated isoindoline moiety and a benzoic acid group, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid typically involves multiple steps. One common method includes the bromination of isoindoline derivatives followed by acylation and subsequent coupling with benzoic acid derivatives. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the brominated isoindoline moiety to a less oxidized state.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols (R-SH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways. The brominated isoindoline moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid
  • 4-((5-bromo-1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-amino)-benzoic acid
  • 6-bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione

Uniqueness

4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[2-(5-bromo-1,3-dioxoisoindol-2-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O5/c18-10-3-6-12-13(7-10)16(23)20(15(12)22)8-14(21)19-11-4-1-9(2-5-11)17(24)25/h1-7H,8H2,(H,19,21)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWNUKQBWUAHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid
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4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid
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4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid
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4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid
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4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid
Reactant of Route 6
4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid

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